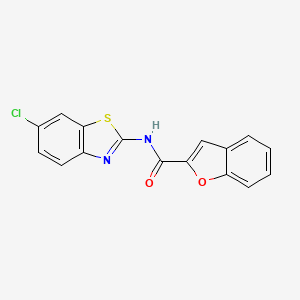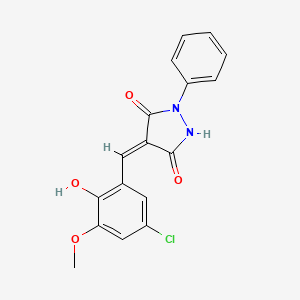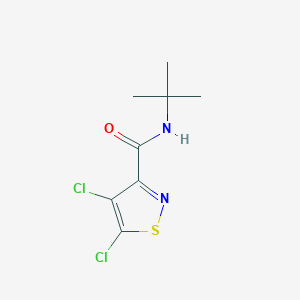
N-(6-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide is a chemical compound that belongs to the class of benzothiazole derivatives. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP) and has been extensively studied for its potential therapeutic applications in cancer treatment.
Mécanisme D'action
N-(6-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide inhibits N-(6-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide by binding to the catalytic domain of the enzyme. This prevents the enzyme from repairing DNA damage, leading to the accumulation of DNA damage and ultimately cell death. The compound has been shown to be highly selective for N-(6-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide and does not inhibit other enzymes involved in DNA repair.
Biochemical and Physiological Effects
Studies have shown that N-(6-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide has potent anti-tumor activity in a variety of cancer cell lines. It has been shown to induce cell death in cancer cells and to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. The compound has also been shown to have anti-inflammatory effects and to protect against ischemia-reperfusion injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(6-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide is its selectivity for N-(6-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide. This makes it a valuable tool for studying the role of N-(6-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide in DNA repair and cancer biology. However, the compound has some limitations for lab experiments. It is relatively expensive and may not be readily available in some labs. In addition, the compound has poor solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for the study of N-(6-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide. One direction is the development of new analogs with improved potency and selectivity for N-(6-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide. Another direction is the study of the compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, the compound could be studied for its potential use in other diseases that involve DNA damage and repair, such as neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide involves the reaction of 6-chloro-1,3-benzothiazole-2-amine with 2-benzofuran-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethylacetamide (DMA) under reflux conditions. The resulting product is then purified by column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
N-(6-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. N-(6-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide is an enzyme that plays a critical role in the repair of DNA damage. Inhibition of N-(6-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide leads to the accumulation of DNA damage and ultimately cell death. N-(6-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide has been shown to be a potent inhibitor of N-(6-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide and has been studied for its potential use in cancer treatment.
Propriétés
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2O2S/c17-10-5-6-11-14(8-10)22-16(18-11)19-15(20)13-7-9-3-1-2-4-12(9)21-13/h1-8H,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJABTLQAFZZRLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-isopropylbenzyl)(propyl)amino]ethanol](/img/structure/B5741272.png)

![ethyl 2-[(phenoxyacetyl)amino]benzoate](/img/structure/B5741277.png)
![4-[({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B5741297.png)


![N-(2,6-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5741323.png)
![1-(4-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5741333.png)

![ethyl 4-({[(3-methoxybenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5741351.png)

